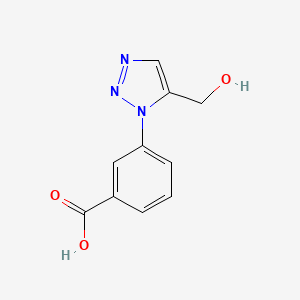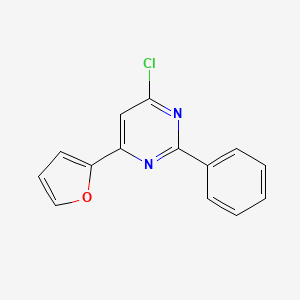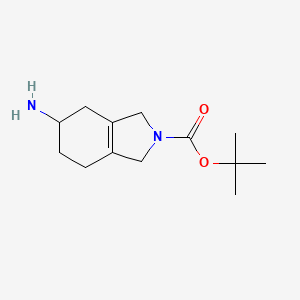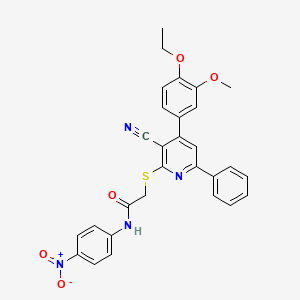
4-Chloro-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound that contains both pyrimidine and pyrazole ringsPyrimidine derivatives are known for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyrimidine typically involves the reaction of 4-chloro-6-(2-methoxyethyl)pyrimidine with 1H-pyrazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position of the pyrimidine ring can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
Scientific Research Applications
4-Chloro-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound is studied for its potential effects on various biological pathways and targets.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may act as an inhibitor of ion channels or enzymes involved in cancer cell proliferation . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(2-methoxyethyl)pyrimidine: A closely related compound with similar structural features.
Pyrazole Derivatives: Compounds containing the pyrazole ring, which exhibit similar pharmacological activities.
Other Pyrimidine Derivatives: Compounds with the pyrimidine scaffold, known for their diverse biological activities.
Uniqueness
4-Chloro-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyrimidine is unique due to the combination of the pyrimidine and pyrazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C10H11ClN4O |
|---|---|
Molecular Weight |
238.67 g/mol |
IUPAC Name |
4-chloro-6-[1-(2-methoxyethyl)pyrazol-4-yl]pyrimidine |
InChI |
InChI=1S/C10H11ClN4O/c1-16-3-2-15-6-8(5-14-15)9-4-10(11)13-7-12-9/h4-7H,2-3H2,1H3 |
InChI Key |
MULIWSILAYYBTJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C=N1)C2=CC(=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Bromo-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11774686.png)
![3-Chloro-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B11774693.png)
![2-(Methylsulfinyl)-5-nitrobenzo[d]thiazole](/img/structure/B11774697.png)
![tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11774701.png)
![(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)methanamine](/img/structure/B11774713.png)
![N-([1,1'-Biphenyl]-2-yl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide](/img/structure/B11774717.png)

![2-imino-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-4-one](/img/structure/B11774732.png)


![7-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate](/img/structure/B11774749.png)

